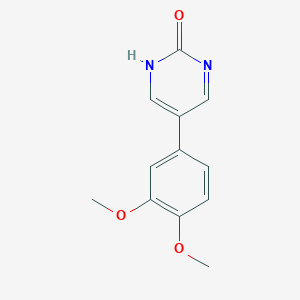

5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine

Description

Broader Significance of Pyrimidine (B1678525) Heterocycles in Scientific Research

Pyrimidine, a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental building block of life. ijpbs.com Its derivatives, such as cytosine, thymine, and uracil, are essential components of nucleic acids (DNA and RNA), playing a critical role in the genetic code and cellular metabolism. ijpbs.comjetir.org This inherent biological relevance allows pyrimidine-based molecules to readily interact with various biomolecules within the cell, such as enzymes and genetic material. nih.gov

Beyond their natural roles, synthetic pyrimidine derivatives have garnered immense interest from medicinal and organic chemists due to their vast range of pharmacological activities. nih.govwjahr.com The versatility of the pyrimidine core allows for extensive chemical modification, leading to a diverse array of compounds with therapeutic potential. wjahr.com Consequently, the pyrimidine motif is a prevalent feature in numerous FDA-approved drugs. nih.gov The documented biological activities of pyrimidine-containing compounds are extensive and include:

Antimicrobial wjahr.com

Anti-inflammatory nih.govwjahr.com

Antihypertensive nih.gov

Antimalarial wjahr.com

Anticonvulsant wjahr.com

The fusion of the pyrimidine ring with other heterocyclic systems, creating structures like purines, quinazolines, and pyrazolopyrimidines, has also yielded compounds with significant biological and pharmacological importance. derpharmachemica.com This adaptability and the broad spectrum of bioactivity ensure that pyrimidine scaffolds remain a central focus in the quest for novel therapeutic agents. nih.gov

Contextualizing the 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine Scaffold within Medicinal Chemistry

The this compound scaffold belongs to the class of 5-aryl-pyrimidines. The introduction of an aryl group at the 5-position of the pyrimidine ring is a key structural modification that significantly influences the molecule's biological profile. This substitution pattern has been explored in the development of various biologically active agents. For instance, compounds with a 5-aryl-2,4-diaminopyrimidine core have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory disorders. nih.gov

The "hydroxypyrimidine" component of the name indicates a hydroxyl group at the 2-position, which exists in tautomeric equilibrium with its keto form, pyrimidin-2(1H)-one. This feature is crucial for forming specific interactions, such as hydrogen bonds, with biological targets. The 5-hydroxypyrimidine (B18772) core itself is found in naturally occurring antibiotics like bacimethrin (B1211710) and is a recognized scaffold in drug research. mdpi.com

The 3,4-dimethoxyphenyl group attached at the 5-position is another significant feature. This particular substituent is often incorporated into pharmacologically active molecules to enhance their binding affinity to target proteins and to modify their pharmacokinetic properties. The methoxy (B1213986) groups can participate in hydrogen bonding and alter the electronic and lipophilic character of the molecule. This moiety is present in various compounds investigated for their cytotoxic and tubulin polymerization inhibitory activities. nih.gov The combination of these three structural elements—the pyrimidine core, the 5-aryl substitution, and the specific 3,4-dimethoxy functionalization—creates a unique chemical entity with a high potential for diverse biological activities.

Overview of Current Academic Research Trajectories for the Compound Class

While specific research dedicated exclusively to this compound is not extensively documented in the provided literature, the research trajectories for closely related compound classes provide a clear indication of its potential applications. The primary areas of investigation for 5-aryl-pyrimidine derivatives focus on oncology, infectious diseases, and inflammatory conditions.

Anticancer and Antiproliferative Research: A significant body of research explores the anticancer potential of pyrimidine derivatives. The substitution pattern is critical for activity. For example, studies on 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) have shown that the introduction of an aryl group at the C4-position contributes to anti-proliferative potency against various cancer cell lines, including glioma, cervical cancer, and lung cancer. mdpi.com Similarly, new series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines have been synthesized and evaluated for their in vitro anticancer activity, with some compounds showing promising cytostatic effects against multiple cell lines. nih.govresearchgate.net The 3,4,5-trimethoxyphenyl group is structurally similar to the 3,4-dimethoxyphenyl group, suggesting that the target compound could also exhibit antiproliferative properties.

Kinase Inhibition: Many pyrimidine derivatives function as kinase inhibitors, a major class of anticancer drugs. The pyrimidine scaffold can act as a "hinge-binder" in the ATP-binding pocket of kinases. Research on 5-aryl-2,4-diaminopyrimidine compounds has led to the discovery of potent and selective IRAK4 inhibitors, which are crucial for signaling in innate immune responses. nih.gov Given the structural similarities, it is plausible that this compound could be investigated for its activity against various protein kinases.

Antimicrobial and Other Activities: The pyrimidine core is a well-established pharmacophore in antimicrobial agents. wjahr.com Research into novel 5-hydroxymethylpyrimidines has demonstrated that derivatives can exhibit weak antibacterial and antifungal properties, depending on the substituents. mdpi.comnih.gov Furthermore, derivatives of 5-oxypyrimidine have been shown to possess pronounced anti-inflammatory activity. researchgate.net These findings suggest that the this compound scaffold could also be a valuable starting point for developing new anti-infective or anti-inflammatory agents.

| Compound Class | Key Structural Features | Primary Research Area | Example Target/Activity | Reference |

|---|---|---|---|---|

| 5-Aryl-2,4-diaminopyrimidines | Aryl group at C5; Amino groups at C2, C4 | Inflammatory Diseases | IRAK4 Kinase Inhibition | nih.gov |

| 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) | Aryl group at C4 | Oncology | Antiproliferative (Glioma, Cervical Cancer) | mdpi.com |

| Thiazole-Pyrimidines | Trimethoxyphenyl group | Oncology | Antiproliferative (Colon, Breast Cancer) | nih.gov |

| 5-Hydroxymethylpyrimidines | Hydroxymethyl at C5 | Infectious Diseases | Antibacterial, Antifungal | mdpi.comnih.gov |

| 5-Oxypyrimidine Derivatives | Oxygen at C5 | Inflammatory Diseases | Anti-inflammatory | researchgate.net |

Research Gaps and Future Perspectives in the Field

The current body of scientific literature highlights a clear research gap concerning the specific compound this compound. While its constituent parts—the 5-aryl pyrimidine core and the dimethoxyphenyl substituent—are well-studied in other molecular contexts, the unique combination present in this specific molecule remains largely unexplored.

Key Research Gaps:

Synthesis and Characterization: There is a need for the development and optimization of synthetic routes specifically for this compound. Detailed characterization of the compound using modern spectroscopic and crystallographic techniques is a fundamental first step that is currently lacking.

Broad Biological Screening: The compound has not been subjected to comprehensive biological screening. Its potential across a wide range of therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases, is unknown. Initial high-throughput screening could unveil novel biological activities.

Structure-Activity Relationship (SAR) Studies: A significant gap exists in understanding the structure-activity relationships for this specific scaffold. Future research should involve the synthesis of a library of analogues with modifications to both the pyrimidine ring and the dimethoxyphenyl substituent. nih.gov This would help elucidate the structural requirements for any observed biological activity and guide the design of more potent and selective compounds. researchgate.net

Mechanism of Action Studies: For any identified biological activity, the underlying mechanism of action remains to be determined. Future studies would need to identify the specific cellular targets and pathways through which this compound exerts its effects.

Future Perspectives: The future of research in this area is promising. The logical next step is the rational design and synthesis of this compound and its derivatives. nih.gov Drawing inspiration from the known activities of related compounds, initial investigations could focus on its potential as an anticancer agent, possibly a kinase inhibitor, or as an anti-inflammatory agent targeting pathways like the TLR/IL-1R signaling cascade. nih.gov

Furthermore, computational modeling and docking studies could be employed to predict potential biological targets and guide the synthetic efforts, making the discovery process more efficient. nih.gov Exploring this untapped chemical space could lead to the identification of novel lead compounds for drug development, reinforcing the continued importance of the pyrimidine heterocycle in medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-13-12(15)14-7-9/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOOQKMECWMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680850 | |

| Record name | 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111103-66-2 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111103-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Dimethoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 3,4 Dimethoxyphenyl 2 Hydroxypyrimidine and Its Analogs

Established Synthetic Routes to the 2-Hydroxypyrimidine (B189755) Core

The 2-hydroxypyrimidine scaffold, which exists in tautomeric equilibrium with pyrimidin-2(1H)-one, is a fundamental heterocyclic structure. dicp.ac.cnnih.gov Its synthesis has been accomplished through various classical and contemporary chemical strategies.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. rug.nl These reactions are advantageous due to their atom economy, reduced waste, and operational simplicity.

One of the most prominent MCRs for pyrimidine (B1678525) synthesis is the Biginelli reaction. mdpi.com This acid-catalyzed, three-component condensation involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.comnih.gov Subsequent oxidation or other transformations can yield the fully aromatic pyrimidine ring. While the classic Biginelli reaction provides substitution at positions 4 and 6, modifications of this approach can be tailored to produce various substitution patterns. Iridium-catalyzed MCRs have also been developed, allowing for the regioselective synthesis of highly substituted pyrimidines from amidines and multiple alcohol components through a sequence of condensation and dehydrogenation steps. nih.gov

Table 1: Overview of Key Multi-component Reactions for Pyrimidine Synthesis

| Reaction Name | Components | Primary Product | Key Features |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one | Acid-catalyzed, one-pot synthesis of DHPMs. mdpi.comnih.gov |

| Iridium-Catalyzed MCR | Amidine, Alcohols (up to three) | Substituted Pyrimidine | Regioselective, sustainable synthesis via condensation/dehydrogenation. nih.gov |

| [2+2+2] Cyclization | Ketones, Nitriles | Functionalized Pyrimidine | Copper-catalyzed annulation forming multiple C-C and C-N bonds. mdpi.com |

The most traditional and widely used method for constructing the pyrimidine ring is the condensation-cyclization of a C-C-C dielectrophile with a N-C-N dinucleophile. Typically, this involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like malonic esters or cyanoacetic esters) with urea, thiourea, or an amidine. organic-chemistry.org This approach directly establishes the pyrimidine-2-one or 2-thioxopyrimidine core.

For instance, the reaction between an appropriately substituted 1,3-dicarbonyl precursor and urea in the presence of a base or acid catalyst leads to the formation of the 2-hydroxypyrimidine ring through an initial condensation followed by intramolecular cyclization and dehydration. researchgate.net The regioselectivity of the cyclization can be a critical factor, especially when using unsymmetrical dicarbonyl compounds. beilstein-journals.org

Modern organic synthesis increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. Various transition metals have been employed to catalyze the formation of the pyrimidine core. Copper catalysts, for example, are effective in the cycloaddition of alkynes with nitrogen-containing molecules like amidines to construct the pyrimidine ring. mdpi.com Palladium-catalyzed asymmetric hydrogenation has been utilized to create chiral cyclic ureas from 2-hydroxypyrimidine substrates, demonstrating the catalytic modification of the core structure. dicp.ac.cn

Furthermore, iridium-pincer complexes have proven to be highly efficient catalysts for the multicomponent synthesis of pyrimidines from alcohols and amidines. nih.gov These catalytic systems often operate under milder conditions and with broader substrate scopes compared to traditional methods.

Strategies for Introducing the 3,4-Dimethoxyphenyl Moiety at the 5-Position

The introduction of the 3,4-dimethoxyphenyl group at the electron-rich 5-position of the pyrimidine ring is a key step in the synthesis of the target compound. wikipedia.org This is typically achieved through carbon-carbon bond-forming reactions or by modifying a pre-functionalized pyrimidine.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between aryl and heteroaryl systems. The Suzuki-Miyaura reaction is particularly well-suited for this purpose. worktribe.comrsc.org This reaction involves the coupling of a 5-halopyrimidine (e.g., 5-bromo-2-hydroxypyrimidine) with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.gov

The Suzuki reaction offers high functional group tolerance and generally proceeds with high yields. nih.gov The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), and solvent (e.g., dioxane, DMF) can be optimized to maximize the yield of the desired 5-aryl-2-hydroxypyrimidine. nih.govresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling to form 5-Arylpyrimidines

| Component | Example Reagents |

|---|---|

| Pyrimidine Substrate | 5-Bromo-2-hydroxypyrimidine |

| Boronic Acid | 3,4-Dimethoxyphenylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ worktribe.comresearchgate.net |

| Base | Na₂CO₃, K₂CO₃, KOH worktribe.comnih.gov |

| Solvent | Dioxane, Ethanol/Water, DMF worktribe.comnih.gov |

An alternative strategy involves the functionalization of a pre-formed 2-hydroxypyrimidine ring at the 5-position. The C-5 position of the pyrimidine ring is the most susceptible to electrophilic substitution due to its higher electron density compared to positions 2, 4, and 6. wikipedia.org While direct Friedel-Crafts-type arylation is challenging, the 5-position can be first functionalized with a group that facilitates subsequent coupling.

For example, halogenation (e.g., bromination or chlorination) at the C-5 position creates a suitable handle for the aforementioned Suzuki-Miyaura cross-coupling reaction. mostwiedzy.plresearchgate.net This two-step approach—halogenation followed by coupling—provides a versatile route to 5-arylpyrimidines. Other modifications at the C-5 position, such as nitration or metallation, can also serve as entry points for introducing the desired aryl moiety, although these are less common for this specific transformation. mostwiedzy.plnih.gov

Chemical Modifications and Derivatization Beyond the Core Structure

The structure of 5-(3,4-dimethoxyphenyl)-2-hydroxypyrimidine offers multiple sites for chemical modification, including the pyrimidine ring and the dimethoxyphenyl substituent. This allows for the systematic alteration of its physicochemical properties.

Functionalization of the Hydroxypyrimidine Ring System

The 2-hydroxypyrimidine ring, existing in tautomeric equilibrium with its pyrimidinone form, is a versatile scaffold for various chemical transformations. The nitrogen and oxygen atoms, as well as the carbon positions on the ring, are all potential sites for derivatization.

N-Alkylation: The nitrogen atoms in the pyrimidine ring can be alkylated to introduce new functional groups. For instance, N-alkylation of the imide moiety in related hexahydropyrido[1,2-c]pyrimidine-1,3-diones has been successfully achieved using reagents like 1,4-dibromobutane (B41627) to yield bromobutyl derivatives. nih.govnih.gov These intermediates can then be condensed with various amines, such as aryl- or heteroarylpiperazines, to produce a diverse set of final products. nih.govnih.gov

O-Alkylation and O-Sulfonylation: The hydroxyl group at the C2 position can be a target for modification. In analogous 4-hydroxypyridine (B47283) systems, which share similarities in reactivity, O-alkylation with reagents like methyl iodide and O-sulfonylation (specifically O-nonaflation using nonafluorobutanesulfonyl fluoride) have been demonstrated. nih.gov These transformations convert the hydroxyl group into a better leaving group, facilitating subsequent cross-coupling reactions. nih.gov

Halogenation: Although not directly reported for the title compound, halogenation of the pyrimidine ring is a common strategy for creating synthetic handles for further modification. For example, related pyrimidine systems can be chlorinated, and these chloro-derivatives serve as excellent precursors for palladium-catalyzed reactions like Suzuki cross-couplings. worktribe.com

Substitution Reactions: The hydrogen atoms on the pyrimidine ring can be substituted. Nucleophilic substitution is facilitated at the 2-, 4-, and 6-positions. wikipedia.org Furthermore, radical substitution reactions involving the replacement of hydrogen atoms with NH2 and/or OH groups have been explored computationally for the parent pyrimidine ring, suggesting pathways for further functionalization. rsc.org

The following table summarizes common functionalization reactions on the pyrimidine ring system based on analogous structures.

| Reaction Type | Reagent Example | Position(s) Affected | Product Type | Reference |

| N-Alkylation | 1,4-Dibromobutane | N1, N3 | N-Alkylated Pyrimidines | nih.govnih.gov |

| O-Nonaflation | Nonafluorobutanesulfonyl fluoride | C2-OH | O-Sulfonylated Pyrimidines | nih.gov |

| Suzuki Coupling | Arylboronic Acids (on halogenated pyrimidine) | C4, C6 | Aryl-Substituted Pyrimidines | worktribe.com |

| Radical Substitution | NH2 / OH radicals | C2, C4, C6 | Amino/Hydroxy Pyrimidines | rsc.org |

Modifications of the Phenyl and Dimethoxy Substituents

The 3,4-dimethoxyphenyl group attached at the C5 position of the pyrimidine ring provides additional opportunities for derivatization.

Electrophilic Aromatic Substitution: The phenyl ring, activated by the two methoxy (B1213986) groups, is susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the methoxy groups would primarily guide new substituents to the positions ortho and para relative to them.

Modification of Methoxy Groups: The methoxy groups themselves can be modified. Demethylation, typically achieved with reagents like boron tribromide (BBr3) or hydrobromic acid (HBr), can convert the methoxy groups into hydroxyl groups. nih.gov This creates a catechol-like moiety, which can then undergo further reactions, such as alkylation or esterification, to introduce different functionalities. nih.gov

Cross-Coupling Reactions: If a halo-substituent were present on the phenyl ring, it could serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new aryl, alkynyl, or amino groups. nih.gov Research on related trimethoxyphenyl derivatives has shown that such modifications can significantly influence the molecule's biological interactions. nih.gov

Modern Synthetic Approaches and Green Chemistry Considerations

The synthesis of pyrimidine derivatives, including this compound, has evolved from traditional methods towards more efficient, environmentally friendly, and sustainable practices. nih.gov These modern approaches prioritize reduced reaction times, higher yields, energy efficiency, and the use of safer reagents and solvents. kuey.netrasayanjournal.co.in

Key green chemistry approaches applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, offering rapid and intense heating that significantly reduces reaction times compared to conventional methods. tandfonline.comeurekaselect.com The Biginelli three-component cyclocondensation reaction, a classic method for synthesizing dihydropyrimidines, has been adapted for microwave conditions, leading to high yields (65-90%) in a fraction of the time. tandfonline.comfoliamedica.bg This technique often allows for solvent-free conditions, further enhancing its green credentials. rasayanjournal.co.intandfonline.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient technique that promotes chemical reactions. nih.govrasayanjournal.co.in Like microwave synthesis, it can lead to shorter reaction times and improved yields by enhancing mass transfer and activating the reacting species. kuey.net

One-Pot and Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, are inherently green as they combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying workup procedures. rasayanjournal.co.inias.ac.inmdpi.com Developing one-pot syntheses for complex pyrimidines avoids the need to isolate intermediates, saving time, solvents, and resources. ias.ac.inacs.orgnih.gov

Use of Green Solvents and Catalysts: Traditional pyrimidine synthesis often relied on hazardous solvents and toxic reagents. rasayanjournal.co.in Modern approaches focus on using environmentally benign solvents like water or ethanol, or even performing reactions under solvent-free conditions. kuey.netnih.govkuey.net Furthermore, there is a strong emphasis on using recyclable, heterogeneous, or biocatalysts to improve efficiency and reduce environmental impact. kuey.netresearchgate.net For example, catalysts like ammonium (B1175870) chloride or β-cyclodextrin have been used effectively in aqueous or solvent-free conditions. ias.ac.inmdpi.com

The following table compares modern synthetic techniques with conventional methods for pyrimidine synthesis.

| Parameter | Conventional Heating | Microwave/Ultrasound | Reference |

| Reaction Time | Hours to Days | Minutes | tandfonline.comkuey.net |

| Energy Consumption | High | Low | kuey.net |

| Solvent Use | Often requires toxic/volatile organic solvents | Minimal or benign solvents (water, ethanol), often solvent-free | kuey.netrasayanjournal.co.in |

| Yield | Variable, often moderate | Generally high | rasayanjournal.co.intandfonline.com |

| Workup Procedure | Often complex, requires extensive purification | Simplified | rasayanjournal.co.in |

| Environmental Impact (E-factor) | High (more waste) | Low (less waste) | kuey.net |

The integration of these green chemistry principles provides a sustainable pathway for the synthesis of this compound and its analogs, aligning chemical manufacturing with environmental stewardship. kuey.netresearchgate.net

Biological Activity Investigations in Pre Clinical Models and in Vitro Systems

Anti-inflammatory Research

The anti-inflammatory potential of pyrimidine (B1678525) derivatives is a significant area of investigation. The mechanism of action for these compounds is often linked to their ability to modulate key pathways in the inflammatory cascade.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Studies

The anti-inflammatory effects of many pyrimidine-based compounds are associated with the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. mdpi.com Certain novel pyrimidine derivatives have demonstrated high selectivity in inhibiting the COX-2 isoform over COX-1. mdpi.comnih.gov This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining normal physiological functions, while COX-2 is typically upregulated during inflammation.

In one study, two new pyrimidine derivatives, designated L1 and L2, showed a higher affinity for COX-2, with inhibitory activity comparable to the reference drug meloxicam (B1676189) and significantly outperforming piroxicam (B610120) in COX-2 inhibition. mdpi.com The IC50 values for COX-2 inhibition by these compounds were noted to be very similar to those of meloxicam, suggesting that the pyrimidine scaffold is a promising foundation for the development of potent and selective COX-2 inhibitors. mdpi.com Other research on pyrimidine-5-carbonitrile derivatives also revealed potent COX-2 inhibitory activity, with some compounds showing inhibition levels nearly equal to Celecoxib. nih.gov

Modulation of Prostaglandin (B15479496) E2 (PGE2) Biosynthesis

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is dependent on the activity of COX enzymes. Consequently, the inhibition of COX enzymes by pyrimidine derivatives leads to a reduction in PGE2 production. Research on a structurally related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, which shares the dimethoxyphenyl moiety, demonstrated a marked inhibition of prostaglandin biosynthesis in a carrageenin-induced rat pleurisy model. nih.gov This finding suggests that compounds containing the 3,4-dimethoxyphenyl group may possess the ability to modulate pro-inflammatory prostaglandin pathways.

In Vitro Cellular Anti-inflammatory Responses

The anti-inflammatory properties of pyrimidine derivatives have been further characterized in cellular models. For instance, in lipopolysaccharide (LPS)-stimulated human leukemia monocytic (THP-1) cells, which are a model for inflammation, pyrimidine derivatives L1 and L2 demonstrated a dose-dependent inhibition of cell growth. mdpi.comnih.gov Furthermore, these compounds were shown to reduce the levels of reactive oxygen species (ROS) in this inflammatory cell model, indicating antioxidant capabilities that can contribute to their anti-inflammatory profile. mdpi.comnih.gov

Studies on the related compound (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol also showed significant anti-inflammatory effects in cellular assays, including the inhibition of exudate formation and leukocyte accumulation. nih.gov

Antimicrobial Research

Derivatives of pyrimidine and dihydropyrimidine (B8664642) have been extensively evaluated for their ability to combat microbial growth, showing activity against a range of bacterial and fungal pathogens.

Antibacterial Activity Assessments

Numerous studies have highlighted the antibacterial potential of dihydropyrimidine (DHPM) derivatives. nih.gov Synthetic DHPM analogues have shown antimicrobial activity against Gram-positive cocci at Minimum Inhibitory Concentrations (MICs) ranging from 0.16 to 80 µg/mL and against Gram-negative bacilli at MICs of 23.2 to 80 µg/mL. frontiersin.org

In a study evaluating thirty-six novel dihydropyrimidine derivatives, significant inhibitory activity (MIC = 32 and 64 µg/mL) was observed against pathogenic bacteria. nih.gov Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, along with the Gram-positive bacterium Staphylococcus aureus, were found to be among the most susceptible microorganisms. nih.gov Another study corroborated these findings, showing that DHPM derivatives exerted potent antibacterial activity against Pseudomonas aeruginosa. chemrxiv.org

| Bacterial Strain | Compound Class | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Gram-positive cocci (e.g., S. aureus) | Dihydropyrimidine analogues | 0.16 - 80 | frontiersin.org |

| Staphylococcus aureus | Dihydropyrimidine derivatives | 32, 64 | nih.gov |

| Gram-negative bacilli | Dihydropyrimidine analogues | 23.2 - 80 | frontiersin.org |

| Escherichia coli | Dihydropyrimidine derivatives | 32, 64 | nih.gov |

| Pseudomonas aeruginosa | Dihydropyrimidine derivatives | 32, 64 | nih.gov |

Antifungal Activity Evaluations

The antifungal properties of the pyrimidine scaffold have also been a subject of research. Many dihydropyrimidine derivatives have demonstrated remarkable antifungal activity. nih.gov For instance, several compounds from a synthesized series showed good antifungal activity with a MIC of 32 µg/mL against both Aspergillus niger and Candida albicans. nih.gov In this particular study, Candida albicans was generally more susceptible to the tested compounds than Aspergillus niger. nih.gov

Further research into other dihydropyrimidine derivatives confirmed their antifungal potential against clinically significant pathogens like Candida albicans and Aspergillus niger. chemrxiv.org In one study, certain 1,6-dihydropyrimidine derivatives were identified as highly effective against C. albicans, with MIC values as low as 6.25 µg/mL. nih.gov

| Fungal Strain | Compound Class | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| Aspergillus niger | Dihydropyrimidine derivatives | 32 | nih.gov |

| Candida albicans | Dihydropyrimidine derivatives | 32 | nih.gov |

| Candida albicans | 1,6-Dihydropyrimidine derivatives | 6.25 | nih.gov |

Antiviral Activity Studies

The pyrimidine nucleus is a foundational structure in a wide array of molecules that have been tested for antiviral efficacy. nih.gov These compounds have been investigated against a range of viruses, including influenza, herpes, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The general approach involves screening pyrimidine derivatives to identify molecules that can interfere with viral replication or entry into host cells. nih.govnih.gov

Derivatives of pyrimidine have shown promise as potent antiviral agents. For instance, dihydrofuro[3,4-d]pyrimidine derivatives have been identified as exceptionally potent against various HIV-1 strains, including those with resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Specifically, certain compounds in this class demonstrated efficacy against single NNRTI-resistant mutations with 50% effective concentration (EC₅₀) values ranging from 0.9 to 8.4 nM. nih.gov The development of new antiviral therapies is a complex process, as viruses have distinct replication mechanisms and can mutate rapidly, making them challenging targets. mdpi.com While broad studies on pyrimidine-containing compounds exist, specific antiviral data for 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine is not extensively detailed in the reviewed literature.

Anti-proliferative and Enzyme Inhibition in Disease Models

The investigation of pyrimidine derivatives extends to their ability to inhibit enzymes that are crucial for cell proliferation and survival, making them relevant in oncology research.

Kinase Enzyme Inhibition (e.g., MNK, Met)

MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) are downstream effectors in MAP kinase pathways and are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a protein linked to various cancers. nih.govresearchgate.net Inhibition of MNK kinases is considered a potential therapeutic strategy for cancers like acute myeloid leukemia (AML). nih.govfigshare.comfoxchase.org Research into MNK inhibitors has led to the discovery of various chemical scaffolds, including pyridine-benzamide and 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine structures, which have shown potent inhibition of eIF4E phosphorylation in cells. researchgate.net

The MET tyrosine kinase is another target in cancer therapy, and its inhibition can interfere with tumor growth and survival. researchgate.net Studies have explored dual-inhibition strategies, combining a MET tyrosine kinase inhibitor (TKI) with an HGF-neutralizing antibody, which has been shown to enhance antitumor effects by reducing total MET protein levels. researchgate.net While the pyrimidine scaffold is common in kinase inhibitors, such as the 5-benzylpyrimidine-2,4-diamine derivative GW2580 which inhibits cFMS kinase, specific inhibitory data for this compound against MNK or Met kinases is not prominently featured in the available research. nih.gov

Isocitrate Dehydrogenase (IDH) Inhibition

Isocitrate dehydrogenase (IDH) is a key enzyme in the tricarboxylic acid cycle. nih.govnih.gov Mutations in IDH1 and IDH2 are found in several cancers, including glioma and acute myeloid leukemia. nih.govfrontiersin.org These mutations result in the production of an oncometabolite, D-2-hydroxyglutarate (D2HG), which contributes to cancer initiation by causing epigenetic changes. nih.govnih.govfrontiersin.org Consequently, inhibitors of mutant IDH enzymes are being developed as targeted cancer therapies. frontiersin.orgyoutube.com

In the search for novel IDH1(R132H) inhibitors, a series of 2-thiohydantoin (B1682308) compounds were synthesized and evaluated. Within this study, a derivative containing a 3,4-dimethoxyphenyl group was found to be inactive against the mutant IDH1 enzyme, with a Ki value greater than 50 μM. nih.gov This finding suggests that this particular substitution pattern is not favorable for inhibiting this specific enzyme target.

| Compound Class | Specific Moiety | Target Enzyme | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|

| 2-Thiohydantoin | 3,4-Dimethoxyphenyl | IDH1(R132H) | > 50 μM | nih.gov |

Ecto-5'-Nucleotidase (CD73) Inhibition Mechanisms

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in producing immunosuppressive adenosine (B11128) in the tumor microenvironment. plos.orgnih.gov It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine. medchemexpress.com High expression of CD73 on cancer cells contributes to tumor immune escape, making it an attractive target for cancer immunotherapy. plos.orgmdpi.com

Inhibitors of CD73 can be competitive, binding to the active site, or non-competitive/allosteric. nih.govmdpi.com Allosteric inhibitors are of particular interest as they can target sites such as the dimerization interface of the enzyme, thereby impairing the dynamic motions required for its function. plos.orgnih.gov The development of CD73 inhibitors includes small molecules and monoclonal antibodies. medchemexpress.com For example, α,β-Methylene Adenosine 5'-Diphosphate (APCP) is a well-known competitive inhibitor used in research to probe the function of the CD73/adenosine pathway. mdpi.comnih.gov While the field of CD73 inhibition is active, specific studies detailing the inhibitory mechanism or activity of this compound against CD73 were not identified.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com Tetrahydrofolate is necessary for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. patsnap.com Inhibition of DHFR disrupts DNA synthesis and cell division, making it an effective target for anticancer and antimicrobial drugs. nih.govpatsnap.comwikipedia.org

Well-known DHFR inhibitors include methotrexate (B535133) (an anticancer agent) and trimethoprim (B1683648) (an antibacterial agent). nih.govmdpi.compatsnap.com The chemical structure of trimethoprim is [2,4-diamino-5-(3,4,5-trimethoxybenzyl) pyrimidine], highlighting that the 5-benzyl-2,4-diaminopyrimidine (B1204543) scaffold is a recognized pharmacophore for DHFR inhibition. mdpi.comresearchgate.net This structural similarity suggests that derivatives of 5-phenyl-pyrimidine, such as this compound, belong to a class of compounds with the potential for DHFR inhibitory activity, although specific data for this exact compound is not detailed.

Alpha-glucosidase and Alpha-amylase Inhibition Studies

Alpha-glucosidase and alpha-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov The inhibition of these enzymes can slow down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. nih.govresearchgate.net This mechanism is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

Studies on 2,4,6-triaryl pyrimidine derivatives have shown their potential as α-glucosidase inhibitors. eurekaselect.com In one such study, several synthesized compounds demonstrated inhibitory activity, with two compounds being particularly active. The most active derivative, which contains a dimethoxyphenyl moiety, was identified as a competitive inhibitor of α-glucosidase. eurekaselect.com This indicates that the 5-(3,4-Dimethoxyphenyl)-pyrimidine core structure is a promising scaffold for developing inhibitors of this enzyme. The search for natural and synthetic α-amylase inhibitors is also an active area of research to find safer and more effective alternatives to current antidiabetic drugs. nih.govnih.govresearchgate.net

| Compound Class | Compound ID | Inhibitory Activity (IC₅₀) | Inhibition Type | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|---|---|

| 2,4,6-Triaryl Pyrimidine | 4b | 125.2 ± 7.2 μM | Competitive | 122 μM | eurekaselect.com |

Monoamine Oxidase B (MAO-B) Inhibition Studies

Monoamine oxidase B (MAO-B) is a crucial enzyme in the catabolism of neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative diseases like Parkinson's disease. While direct studies on the MAO-B inhibitory activity of this compound were not identified, research on other compounds featuring the dimethoxyphenyl moiety has shown significant activity.

For instance, a study on oxygenated chalcone (B49325) derivatives identified that compounds with a dimethoxyphenyl group exhibit potent MAO-B inhibition. One such derivative, (Z)-N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide, demonstrated a remarkably low IC50 value of 0.0059 μM, indicating strong inhibitory potential. nih.gov Another related compound, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), was found to inhibit MAO-B with a K(i) value of 46.67 μM, although it showed higher selectivity for MAO-A. nih.gov

These findings suggest that the 3,4-dimethoxyphenyl group can be a key pharmacophore for MAO-B inhibition. The specific inhibitory activities of various related compounds are detailed in the table below.

| Compound Name | Target | IC50 / K(i) Value (µM) | Inhibition Type |

| (Z)-N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-5-phenylisoxazole-3-carbohydrazide | MAO-B | 0.0059 (IC50) | Not Specified |

| 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) | MAO-B | 46.67 (K(i)) | Reversible |

| Thiosemicarbazone Derivative 2b | MAO-B | 0.042 (IC50) | Reversible, Non-competitive |

| Thiosemicarbazone Derivative 2h | MAO-B | 0.056 (IC50) | Reversible, Non-competitive |

| Selegiline (Reference Drug) | MAO-B | 0.037 (IC50) | Irreversible |

Antioxidant Activity Studies

The antioxidant potential of chemical compounds is frequently evaluated to determine their ability to counteract oxidative stress, which is implicated in numerous disease states.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method used to measure the free radical scavenging capacity of a compound. mdpi.comnih.gov The assay relies on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.com

While specific DPPH assay results for this compound are not available, the broader class of pyrimidine derivatives has been investigated for antioxidant properties. Studies have shown that certain pyrimidine derivatives can reduce free radical levels, confirming their antioxidant potential. nih.gov For example, an ethyl acetate (B1210297) extract of one plant studied for its antioxidant properties showed an IC50 value of 34.45 ± 1.23 μg/mL in a DPPH assay, indicating strong activity. researchgate.net The antioxidant activity often correlates with the total content of phenolic compounds within the extracts. mdpi.com The principle of the DPPH assay involves the reduction of the DPPH radical by an antioxidant, leading to a decrease in absorbance at approximately 517 nm. nih.gov

| Sample / Compound | Method | IC50 Value (µg/mL) |

| Ethyl Acetate Plant Extract | DPPH Assay | 34.45 ± 1.23 |

| 70% Ethanol Plant Extract | DPPH Assay | 42.35 ± 7.22 |

Data from a study evaluating plant extracts. researchgate.net

Explorations of Other Biological System Interactions (e.g., Antimalarial Activity)

The pyrimidine scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds with diverse pharmacological activities, including antimalarial action. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents.

Although direct antimalarial screening data for this compound is not documented in the searched literature, various pyrimidine and dimethoxyphenyl derivatives have been synthesized and evaluated for their efficacy against malaria parasites. For instance, a series of 2,4-diaminopyrimidine (B92962) derivatives were optimized for antimalarial activity, with compounds 68 and 69 showing potent activity against the chloroquine-resistant Pf3D7 strain with IC50 values of 0.05 and 0.06 μM, respectively. nih.gov

Furthermore, a compound containing a 3,4,5-trimethoxyphenyl group, structurally related to the 3,4-dimethoxyphenyl moiety, exhibited an IC50 of 24.4 µM against the W2 strain of P. falciparum and a median IC50 of 6.7 µM against circulating P. falciparum strains. scielo.br Another class of compounds, 3,5-diarylidenetetrahydro-2H-pyran-4(3H)-ones (DATPs), also showed promise, with compound 21 having an IC50 of 1.72 µM against the Pf 3D7 strain. malariaworld.org These findings underscore the potential of the pyrimidine core and substituted phenyl rings in the development of novel antimalarial drugs. nih.govucsf.edu

| Compound/Derivative Class | P. falciparum Strain | IC50 Value (µM) |

| 2,4-diaminopyrimidine 68 | Pf3D7 (chloroquine-resistant) | 0.05 |

| 2,4-diaminopyrimidine 69 | Pf3D7 (chloroquine-resistant) | 0.06 |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | W2 | 24.4 |

| 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one | Circulating Strains (Median) | 6.7 |

| DATP 21 | Pf 3D7 (chloroquine-sensitive) | 1.72 |

Data compiled from studies on various pyrimidine and related derivatives. nih.govscielo.brmalariaworld.org

Structure Activity Relationship Sar Elucidation

Correlating Structural Features with Biological Efficacy

The 5-aryl substituent is a crucial determinant of activity in many pyrimidine (B1678525) series. The 3,4-dimethoxyphenyl group, in particular, has been shown to be a favorable substitution for achieving biological efficacy in related heterocyclic compounds.

Research on 4,6-diaryl pyrimidines has indicated that the inclusion of a 3,4-dimethoxyphenyl group at the 6-position of the pyrimidine ring is acceptable for antiproliferative efficacy. frontiersin.org The methoxy (B1213986) groups are key features that can influence activity. SAR studies on other heterocyclic scaffolds, such as pyridine (B92270) derivatives, have found that both the number and the position of methoxy groups on an attached phenyl ring are directly related to antiproliferative activity. mdpi.com Often, an increase in the number of methoxy substituents leads to enhanced potency. mdpi.com

This observation is supported by research on compounds with a similar 3,4,5-trimethoxyphenyl moiety. A series of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives, for instance, were synthesized and evaluated as potential antiproliferative agents, demonstrating the importance of this substitution pattern for anticancer activity. mdpi.comresearchgate.net The electronic properties and hydrogen-bonding capacity of the methoxy groups likely contribute to favorable interactions within the binding sites of target proteins.

| Compound/Scaffold | Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4,6-Diaryl Pyrimidine | 6-(3,4-Dimethoxyphenyl) | Acceptable for antiproliferative efficacy | frontiersin.org |

| Pyridine Derivatives | Increasing number of OMe groups | Generally leads to increased antiproliferative activity | mdpi.com |

| Thiazole-Pyrimidine Derivatives | 4-(3,4,5-Trimethoxyphenyl) | Moiety present in potent antiproliferative agents | mdpi.comresearchgate.net |

The pyrimidine ring is a versatile scaffold capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for binding to enzyme active sites. researchgate.net The 2-hydroxy substituent is a critical feature that significantly influences these interactions.

The 2-hydroxy group can act as both a hydrogen bond donor and acceptor, a property that is fundamental to its biological function. Furthermore, 2-hydroxypyrimidine (B189755) can exist in tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. The predominant tautomeric form can be influenced by the solvent and the local environment within a biological target, and each form presents a different profile of hydrogen bonding capabilities. frontiersin.org This tautomerism can be crucial for the molecule's ability to fit into a specific binding pocket and establish key interactions required for inhibition or modulation of the target. General studies on pyrimidine derivatives have concluded that the position of substituents on the nucleus greatly influences the resulting biological activities. nih.gov The presence of the hydroxyl group at the C2 position is therefore a key modulator of the compound's pharmacological profile.

While the 5-aryl and 2-hydroxy groups are foundational, modifications to other positions on the pyrimidine ring, often involving linker regions and remote substituents, can dramatically alter potency and selectivity.

In studies of 5-aryl-2,4-diaminopyrimidines as IRAK4 inhibitors, SAR exploration revealed that varying the substituents at the 2- and 4-positions of the pyrimidine core had a profound impact. nih.gov The initial lead compounds featured a complex chiral bicyclo-amino-carboxamide moiety at the 4-position, indicating that large, structured substituents can be well-tolerated and contribute significantly to binding affinity. nih.gov

Similarly, research on antiproliferative 4-(3,4,5-trimethoxyphenyl)thiazole derivatives involved attaching various cyclic amines, such as piperazine (B1678402) and morpholine, to the 6-position of the pyrimidine ring. mdpi.comresearchgate.net The nature of these remote groups and the length of the linkers used to attach them were critical. For example, the direct attachment of a piperazine ring bearing a terminal polar hydroxyl group resulted in a compound with superior activity, highlighting the importance of both the remote substituent and its spacing relative to the core scaffold. mdpi.com

| Core Scaffold | Position of Substitution | Substituent/Linker | Impact on Activity | Reference |

|---|---|---|---|---|

| 5-Aryl-2,4-diaminopyrimidine | C4-Position | Bicyclo[2.2.1]hept-5-ene-3-amino-2-carboxamide | Contributes significantly to IRAK4 inhibition | nih.gov |

| 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine | C6-Position | Piperazine with terminal hydroxyl group (direct link) | Superior antiproliferative activity | mdpi.com |

| 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine | C6-Position | Piperazine attached via ethyl/propylamine spacer | Modulated anticancer activity | mdpi.comresearchgate.net |

Stereochemical Aspects of Biological Activity

The specific compound 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine is achiral. However, stereochemistry becomes a critical consideration when chiral centers are introduced, for instance, through the addition of complex or asymmetric substituents at other positions on the pyrimidine ring.

It is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. mdpi.com Different enantiomers or diastereomers of a chiral molecule can exhibit vastly different potency, efficacy, and toxicity profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

For example, studies on the isomers of 3-Br-acivicin revealed that only those with a specific (5S, αS) stereochemistry showed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms or target binding events were responsible for the observed biological effects. mdpi.com Similarly, the initial hit compounds in a series of IRAK4 inhibitors contained a specific chiral moiety, implying its stereochemical configuration was important for activity. nih.gov Therefore, should any modifications to the this compound scaffold introduce chirality, it would be expected that the biological activity would be highly dependent on the specific stereoisomer.

Comparative SAR Analysis Across Different Pyrimidine Scaffolds

The 5-phenylpyrimidine (B189523) framework is one of many pyrimidine-based scaffolds utilized in drug discovery. Comparing its SAR to that of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, offers valuable context on the role of scaffold architecture.

Fused pyrimidine systems are often described as "privileged scaffolds" due to their frequent appearance in bioactive compounds and their structural rigidity, which can be advantageous for binding affinity. nih.govnih.gov

Pyrido[2,3-d]pyrimidines: This fused scaffold has demonstrated a wide array of biological activities, including potent anticancer effects attributed to the inhibition of various kinases. nih.gov The rigid, planar structure of the pyridopyrimidine core offers a different shape and set of hydrogen bonding opportunities compared to the more flexible 5-phenylpyrimidine.

Pyrazolo[3,4-d]pyrimidines and Pyrazolo[1,5-a]pyrimidines: These scaffolds are particularly prominent as kinase inhibitors. mdpi.comnih.gov The pyrazolo[3,4-d]pyrimidine core, for example, is found in several recent PI3K inhibitors, where it was introduced as a replacement for a purine (B94841) core to enhance selectivity and improve pharmacokinetic properties. nih.gov

A direct comparison of pyrimidine-based and pyrazole-based scaffolds in one study found that the pyrimidine derivatives demonstrated higher potency against certain breast cancer cell lines. mdpi.com This suggests that while fused systems can offer advantages in terms of rigidity and pre-organization for binding, the simpler, non-fused 5-arylpyrimidine scaffold remains a highly effective and versatile framework for developing potent biological agents. The choice of scaffold ultimately depends on the specific target and the desired pharmacological profile.

Computational and Theoretical Chemistry Analyses

Quantum Chemical Investigations

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry and electronic properties.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Dihydropyrimidine (B8664642) Structure Note: This data is for a structurally similar compound and is provided for illustrative purposes.

| Parameter | Calculated Value (Å or °) |

|---|---|

| C=O Bond Length | 1.2174 Å |

| N-H Bond Length | 1.015 Å |

| C-N-C Bond Angle | 124.5 ° |

| Dihedral Angle (Ring-Ring) | -95.8 ° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity. scirp.orgyoutube.comajchem-a.com

HOMO: Represents the orbital with the highest energy that contains electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: Represents the orbital with the lowest energy that is vacant of electrons. It acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density indicate likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of molecular stability and reactivity. bhu.ac.in A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. For 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, the FMO analysis would reveal how electron density is distributed across the pyrimidine (B1678525) and dimethoxyphenyl rings, highlighting the most reactive parts of the molecule.

Table 2: Illustrative FMO Energy Values from a Related Dimethoxyphenyl Pyrimidine Analog

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.23 |

| ELUMO | -1.78 |

| Energy Gap (ΔE) | 4.45 |

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netmdpi.com It is plotted on the surface of the molecule's electron density, using a color scale to indicate electrostatic potential. wolfram.comresearchgate.net

Red regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms like oxygen and nitrogen and are susceptible to electrophilic attack. chemrxiv.org

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are usually found around hydrogen atoms, particularly those bonded to electronegative atoms (like the -OH and -NH groups), and represent sites for nucleophilic attack. chemrxiv.org

Green regions: Represent areas of neutral or near-zero potential.

For this compound, an MESP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This mapping is crucial for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Spectroscopy (FT-IR): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com This allows for the assignment of specific peaks to the stretching and bending of particular bonds (e.g., O-H stretch, C=N stretch, C-O stretch). For instance, in a related pyrimidine derivative, the N-H stretching vibrations were computationally assigned to specific wavenumbers. materialsciencejournal.org

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its absorption of UV-Visible light. The calculations yield the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption. This analysis helps to understand the electronic structure and can characterize the nature of the transitions (e.g., π→π* or n→π*). materialsciencejournal.org

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). las.ac.cnajpp.in This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govnih.govrjptonline.org

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity (often expressed as a docking score or binding energy). A lower binding energy generally indicates a more stable and favorable interaction. Docking simulations can identify key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and strong binding.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals forces: General attractive or repulsive forces.

Pi-stacking: Interactions between aromatic rings.

For this compound, docking studies against a specific protein target (e.g., a kinase or enzyme) would reveal its potential binding mode, its binding affinity, and the specific amino acid residues in the protein's active site that it interacts with. Studies on similar pyrimidine derivatives have successfully used docking to predict their binding to targets like biotin (B1667282) carboxylase and to rationalize their biological activity. rjptonline.org

Binding Affinity Predictions using Computational Methods (e.g., MM-GBSA)

Predicting the binding affinity between a small molecule, such as this compound, and a biological target is a cornerstone of computational drug design. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for estimating the free energy of binding of a ligand to a macromolecule. nih.gov This method combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone. frontiersin.org

The MM-GBSA calculation involves several key energy components:

ΔEMM : The change in molecular mechanics energy in the gas phase. This includes internal energies from bonds, angles, and dihedrals, as well as van der Waals and electrostatic interactions.

ΔGsolv : The change in the solvation free energy. This is composed of the polar and nonpolar contributions to solvation. The polar part is calculated using the Generalized Born (GB) model, while the nonpolar part is typically determined from the solvent-accessible surface area (SASA).

-TΔS : The change in conformational entropy upon ligand binding. This term is often computationally expensive to calculate and is sometimes omitted, leading to a relative binding free energy calculation.

For a hypothetical interaction of this compound with a target protein, an MM-GBSA analysis would provide a breakdown of the energy contributions to binding. This allows for a detailed understanding of the forces driving the interaction. The dimethoxyphenyl group, for example, would likely contribute significantly to van der Waals and hydrophobic interactions within a binding pocket.

Table 1: Illustrative MM-GBSA Binding Free Energy Components for a Pyrimidine Derivative

| Energy Component | Value (kcal/mol) |

| van der Waals Energy (ΔEvdW) | -45.5 |

| Electrostatic Energy (ΔEelec) | -20.8 |

| Polar Solvation Energy (ΔGpol) | 35.2 |

| Nonpolar Solvation Energy (ΔGnonpol) | -4.1 |

| Binding Free Energy (ΔGbind) | -35.2 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an MM-GBSA calculation for a pyrimidine derivative.

Theoretical Studies on Reaction Mechanisms and Pathways for Compound Synthesis

The synthesis of pyrimidine derivatives is a well-established area of organic chemistry. One of the most common methods for preparing dihydropyrimidines is the Biginelli reaction, which involves a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.com For this compound, a plausible synthetic route could involve the reaction of 3,4-dimethoxybenzaldehyde, an appropriate β-ketoester, and urea.

Theoretical studies on the mechanisms of such reactions provide valuable insights into the reaction pathways, transition states, and the factors influencing selectivity and yield. While specific theoretical studies on the synthesis of this compound were not identified, the general mechanism of the Biginelli reaction has been subject to computational investigation.

According to mechanistic proposals, the reaction can proceed through different pathways, with the initial step being either the condensation of the aldehyde with urea or the formation of an enolate from the β-ketoester. nih.gov Density Functional Theory (DFT) calculations are often employed to determine the energies of intermediates and transition states for each proposed step, thereby identifying the most likely reaction pathway.

A proposed mechanism for a related synthesis of dihydropyrimidines suggests the formation of an oxygen-bridged tricyclic pyrimidine derivative as an intermediate. nih.gov The mechanism involves the initial formation of an intermediate 'A' through the principles of the Biginelli condensation. Subsequently, the double bond of this intermediate reacts with a catalyst, facilitating an intramolecular attack by a hydroxyl group. nih.gov The subsequent oxidation of the dihydropyrimidine ring would lead to the aromatic pyrimidine scaffold of this compound.

Future Research Directions and Translational Potential Non Clinical Focus

Design and Synthesis of Advanced Analogs with Tailored Biological Profiles

The core structure of 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine offers multiple avenues for chemical modification to develop advanced analogs with improved potency, selectivity, and drug-like properties. Future synthetic efforts could focus on several key areas:

Alterations to the Phenyl Ring Substituents: The 3,4-dimethoxy pattern on the phenyl ring is a key feature. Systematic exploration of other alkoxy groups, or the introduction of different electron-donating or electron-withdrawing groups (e.g., halogens, trifluoromethyl, nitro groups), could fine-tune the electronic properties of the molecule and its interactions with biological targets. The synthesis of analogs with alternative substitution patterns, such as a 3,4,5-trimethoxyphenyl group, which is known to be a key pharmacophore in some microtubule-targeting agents, could also be explored. researchgate.netbohrium.commdpi.com

Introduction of Diverse Functional Groups: The synthesis of derivatives incorporating functional groups that can participate in covalent bonding or specific non-covalent interactions could lead to analogs with unique mechanisms of action. For example, the incorporation of a carbamoyl (B1232498) group, as seen in some phosphodiesterase 4 (PDE4) inhibitors, could be a viable strategy. nih.gov

Synthetic strategies to achieve these modifications would likely involve multi-step sequences. A general approach could involve the construction of a substituted pyrimidine (B1678525) core, followed by late-stage diversification. For instance, the condensation of a suitably substituted β-ketoester with an amidine could be a potential route to the core structure. mdpi.com Subsequent functionalization would then yield a library of advanced analogs for biological screening.

Identification of Novel Biological Targets and Mechanistic Pathways

Given the broad range of biological activities associated with pyrimidine derivatives, a key area of future research will be the identification of the specific molecular targets and signaling pathways modulated by this compound and its analogs. Several classes of proteins are known to be targeted by structurally related compounds:

Protein Kinases: The pyrimidine scaffold is a well-established "privileged structure" for the design of protein kinase inhibitors. nih.gov Numerous pyrimidine-based compounds have been developed as inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Mitogen-activated Protein Kinase (MAPK)-interacting kinases (Mnks). nih.govsemanticscholar.orgnih.gov Therefore, a comprehensive screening of this compound and its analogs against a panel of human kinases could reveal novel anticancer or anti-inflammatory agents.

Enzymes in Metabolic Pathways: Pyrimidine analogs can act as antimetabolites by interfering with the function of enzymes involved in critical metabolic pathways. For example, some pyrimidine derivatives are known to inhibit dihydrofolate reductase, a key enzyme in folate metabolism. A thorough investigation into the effects of this compound on various metabolic enzymes could uncover novel therapeutic applications.

Other Targets: The versatility of the pyrimidine ring allows it to interact with a wide array of biological targets. Phenotypic screening of this compound in various disease models (e.g., cancer cell lines, infectious disease models) could reveal unexpected biological activities, which would then prompt further studies to deconvolve the underlying mechanism of action and identify the molecular target.

Application of Advanced Computational Methods for Predictive Modeling and Optimization

In silico approaches are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. For this compound, computational modeling can be applied in several ways:

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking studies can be employed to predict the binding mode of this compound within the active site of the target protein. This information can guide the rational design of new analogs with improved binding affinity and selectivity. Virtual screening of large compound libraries against the identified target could also identify other pyrimidine-based scaffolds with therapeutic potential. researchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of analogs, a QSAR model can be developed to correlate the structural features of the compounds with their biological activity. This model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive empirical screening.

ADME-Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of this compound and its derivatives. researchgate.netscilit.com These predictions can help in the early identification of potential liabilities, such as poor bioavailability or potential for off-target toxicity, allowing for the design of analogs with more favorable drug-like properties.

The integration of these computational methods into the research workflow will enable a more efficient and targeted approach to the development of this compound-based therapeutic agents.

Development of the Compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that can be used to study the function of a specific biological target in a cellular or in vivo context. Given the potential for developing highly potent and selective analogs of this compound, this scaffold could be developed into a valuable chemical probe. nih.govacs.org

The development of a chemical probe would involve:

Identification of a Specific Target: Thorough biochemical and cellular characterization to confirm that the compound interacts with a specific biological target with high affinity and selectivity.

Synthesis of a Probe-Tagged Analog: The synthesis of a derivative that incorporates a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety, or a clickable alkyne group, without significantly compromising its biological activity. nih.govplos.org

Application in Biological Research: The resulting chemical probe could then be used in a variety of applications, such as:

Visualizing the subcellular localization of the target protein.

Identifying protein-protein interactions involving the target. nih.govacs.org

Quantifying the engagement of the target by other small molecules in a cellular context.

The development of a chemical probe based on the this compound scaffold would not only provide a valuable tool for basic biological research but could also facilitate the discovery of new drugs that act on the same target. rsc.org

Q & A

Q. What synthetic routes are most effective for producing 5-(3,4-Dimethoxyphenyl)-2-hydroxypyrimidine, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Effective synthesis typically involves multi-step reactions, including cyclocondensation of substituted phenyl precursors with urea or thiourea derivatives. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .

- Catalysts : Acidic or basic catalysts (e.g., acetic anhydride) improve cyclization efficiency .

- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve optimal yields .

Statistical experimental design (e.g., factorial design) can minimize trial runs while evaluating interactions between variables like pH, temperature, and stoichiometry .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and substitution patterns on the pyrimidine and phenyl rings .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, critical for validating synthetic outcomes .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and identifies byproducts .

Q. How can researchers standardize biological activity assays for this compound to ensure reproducibility?

Methodological Answer:

- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases) under standardized buffer conditions (pH 7.4, 25°C) with positive controls .

- Cell-based assays : Normalize cell lines (e.g., HeLa or MCF-7) and exposure times to minimize variability .

- Dose-response curves : Calculate IC values using nonlinear regression models to quantify potency .

Advanced Research Questions

Q. How can computational chemistry tools enhance the understanding of reaction mechanisms in the synthesis of this compound?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) predicts transition states and intermediates, guiding experimental optimization .

- Reaction path searches : Identify energetically favorable pathways using software like GRRM or Gaussian, reducing trial-and-error approaches .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What strategies can resolve inconsistencies in reported biological activities of this compound across different studies?

Methodological Answer:

- Comparative structural analysis : Correlate activity differences with substituent effects (e.g., methoxy vs. hydroxyl groups) using analogs .

- Standardized assay protocols : Align experimental conditions (e.g., cell viability assays using MTT vs. resazurin) to reduce methodological variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of synthesizing this compound?

Methodological Answer:

- Catalyst screening : Test metal-organic frameworks (MOFs) or zeolites for recyclability and selectivity in cyclocondensation reactions .

- Green solvents : Replace DMF with ionic liquids or supercritical CO to reduce environmental impact .

- Life-cycle assessment (LCA) : Quantify energy consumption and waste generation to optimize process sustainability .

Q. What advanced spectroscopic methods can elucidate the compound’s interaction with DNA or proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with immobilized DNA/protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (, ) and stoichiometry .

- Cryo-Electron Microscopy (cryo-EM) : Visualizes structural changes in protein targets upon ligand binding .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- Error analysis : Compare computational parameters (e.g., basis sets, solvation models) with experimental conditions .

- Sensitivity testing : Vary input variables (e.g., temperature, solvent) in simulations to identify mismatches .

- Hybrid QM/MM methods : Combine quantum mechanics with molecular mechanics to model bulk solvent effects .

Q. What validation protocols are recommended for confirming the compound’s proposed mechanism of action in biological systems?

Methodological Answer:

- Knockout/knockdown studies : Use CRISPR-Cas9 to silence target genes and assess activity loss .

- Isothermal calorimetry (ITC) : Validate binding thermodynamics with purified proteins .

- Metabolic profiling : Track downstream biomarkers (e.g., ATP levels) via LC-MS to confirm pathway engagement .

Experimental Design and Optimization

Q. How can machine learning improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Feature selection : Train models on datasets of pyrimidine derivatives to identify critical structural descriptors (e.g., logP, polar surface area) .

- Generative adversarial networks (GANs) : Propose novel derivatives with optimized properties .

- Transfer learning : Apply pre-trained models from related compounds (e.g., antifolates) to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products